molecular formula C27H30N2O3 B11051274 1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine

1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine

Cat. No.: B11051274
M. Wt: 430.5 g/mol
InChI Key: BBKUJNYJOGPTRZ-JUWMQZRYSA-N
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Description

N-((2-ETHOXYPHENYL){[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINO}METHYL)-N-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINE is an organic compound characterized by its complex structure, which includes multiple ethoxyphenyl groups and imine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-ETHOXYPHENYL){[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINO}METHYL)-N-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINE typically involves the condensation reaction between 2-ethoxybenzaldehyde and an appropriate amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((2-ETHOXYPHENYL){[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINO}METHYL)-N-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-((2-ETHOXYPHENYL){[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINO}METHYL)-N-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-((2-ETHOXYPHENYL){[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINO}METHYL)-N-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its imine groups can interact with nucleophiles, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-((2-METHOXYPHENYL){[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}METHYL)-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE
  • **N-((2-PROPOXYPHENYL){[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]AMINO}METHYL)-N-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]AMINE

Uniqueness

N-((2-ETHOXYPHENYL){[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINO}METHYL)-N-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINE is unique due to its specific ethoxy substituents, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its methoxy or propoxy analogs.

Properties

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

(E)-1-(2-ethoxyphenyl)-N-[(2-ethoxyphenyl)-[(E)-(2-ethoxyphenyl)methylideneamino]methyl]methanimine

InChI

InChI=1S/C27H30N2O3/c1-4-30-24-16-10-7-13-21(24)19-28-27(23-15-9-12-18-26(23)32-6-3)29-20-22-14-8-11-17-25(22)31-5-2/h7-20,27H,4-6H2,1-3H3/b28-19+,29-20+

InChI Key

BBKUJNYJOGPTRZ-JUWMQZRYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/C(/N=C/C2=CC=CC=C2OCC)C3=CC=CC=C3OCC

Canonical SMILES

CCOC1=CC=CC=C1C=NC(C2=CC=CC=C2OCC)N=CC3=CC=CC=C3OCC

Origin of Product

United States

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